molecular formula C16H19N3O2 B6529298 N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide CAS No. 946305-97-1

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B6529298
CAS No.: 946305-97-1
M. Wt: 285.34 g/mol
InChI Key: WGBGCTDQAFLDAO-UHFFFAOYSA-N
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Description

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like chloroform and catalysts such as triphosgene . The reaction mixture is usually stirred at low temperatures (0-5°C) and monitored by thin-layer chromatography (TLC) to ensure the completion of the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide include other oxadiazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which imparts unique properties such as enhanced biological activity and stability. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-2-14-18-19-16(21-14)12-7-9-13(10-8-12)17-15(20)11-5-3-4-6-11/h7-11H,2-6H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBGCTDQAFLDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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